![molecular formula C19H19N7O2 B2561961 2-(benzo[d]isoxazol-3-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 2034548-73-5](/img/structure/B2561961.png)

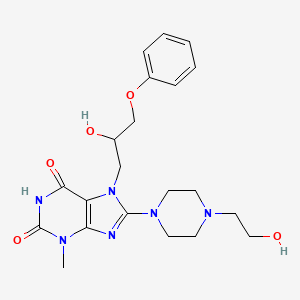

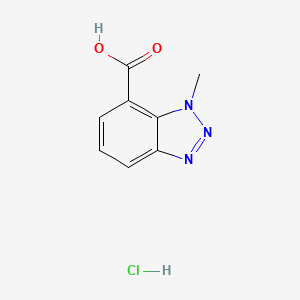

2-(benzo[d]isoxazol-3-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

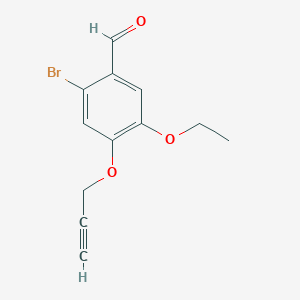

This compound is a derivative of 5-amino-1, 2, 4-triazin-6-yl and 2-(benzo[d]isoxazol-3-yl) pyrrolidin-1-yl methanone . It has been synthesized and evaluated for its anticonvulsant activities . The compound was found to be a potent sodium channel blocker .

Synthesis Analysis

The compound was synthesized as part of a series of novel derivatives . The synthesis involved the use of 5-amino-3-substituted-1, 2, 4-triazin-6-yl and 2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl methanone .Molecular Structure Analysis

The molecular structure of the compound includes a 1, 2, 4-triazin-6-yl group, a benzo[d]isoxazol-3-yl group, and a pyrrolidin-1-yl group . The compound also contains a methanone group .Chemical Reactions Analysis

The compound was evaluated for its anticonvulsant activities by the maximal electroshock (MES) test . It was found to be a potent sodium channel blocker .Physical And Chemical Properties Analysis

The compound is a pale yellow solid . Its melting point is 178–179 °C . The compound’s 1H NMR and 13C NMR spectra have been recorded .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Heterocyclic Compound Synthesis : This compound is used as a precursor for synthesizing various heterocycles, including pyrrole, pyridine, and triazolopyridazine derivatives, demonstrating its versatility in chemical synthesis (Fadda et al., 2017).

- Molecular Docking and In Vitro Screening : It serves as a base structure in the preparation of novel pyridine and fused pyridine derivatives, which have shown antimicrobial and antioxidant activities. These derivatives have been subjected to in silico molecular docking screenings, indicating potential as therapeutic agents (Flefel et al., 2018).

- Synthesis of Benzofuran Moiety Compounds : This compound is involved in the synthesis of diverse derivatives containing the benzofuran moiety, like pyrazolo[5,1-c]triazines and isoxazolo[3,4-d]pyridazine, highlighting its role in creating compounds with potential biological activity (Abdelhamid et al., 2012).

Pharmacological Applications

- Antihistaminic Activity : It has been incorporated in the synthesis of compounds with antihistaminic activity and inhibition of eosinophil infiltration, suggesting potential applications in treating allergies and inflammatory conditions (Gyoten et al., 2003).

Structural and Computational Analysis

- Density Functional Theory (DFT) Calculations : The compound has been used in studies involving DFT calculations, Hirshfeld surface analysis, and energy frameworks, providing insights into the molecular and electronic structure of heterocyclic compounds (Sallam et al., 2021).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O2/c27-19(11-14-13-5-1-2-6-15(13)28-24-14)20-12-18-22-21-16-7-8-17(23-26(16)18)25-9-3-4-10-25/h1-2,5-8H,3-4,9-12H2,(H,20,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHUHMJUQLVSBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)CC4=NOC5=CC=CC=C54)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]amino]benzoate](/img/structure/B2561878.png)

![5-(2-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2561881.png)

![5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2561894.png)

![N-(4-methylbenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide](/img/structure/B2561900.png)